molecular formula C21H26N2O4 B11479964 2-[4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide

2-[4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide

Cat. No.: B11479964
M. Wt: 370.4 g/mol
InChI Key: MTSNNAQPZKJCBD-UHFFFAOYSA-N
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Description

2-[4-(4,4-Diethyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-diethyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the condensation of 4,4-diethyl-2-aminophenol with formaldehyde under acidic conditions to form the benzoxazine ring.

    Methoxylation: The benzoxazine intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 2-position.

    Phenoxyacetylation: The final step involves the reaction of the methoxylated benzoxazine with phenoxyacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Diethyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated benzoxazine rings.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy or phenoxy groups.

Scientific Research Applications

2-[4-(4,4-Diethyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-diethyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4,4-Diethyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)phenoxy]acetamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-[4-(4,4-Diethyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)-2-hydroxyphenoxy]acetamide: Contains a hydroxyl group instead of a methoxy group, leading to different biological activities.

Uniqueness

2-[4-(4,4-Diethyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-(4,4-diethyl-1,2-dihydro-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C21H26N2O4/c1-4-21(5-2)15-8-6-7-9-16(15)23-20(27-21)14-10-11-17(18(12-14)25-3)26-13-19(22)24/h6-12,20,23H,4-5,13H2,1-3H3,(H2,22,24)

InChI Key

MTSNNAQPZKJCBD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC(=C(C=C3)OCC(=O)N)OC)CC

Origin of Product

United States

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